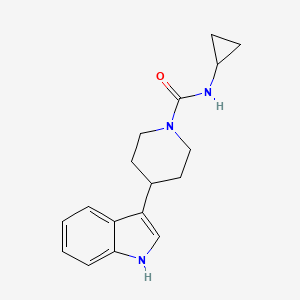
N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in cancer treatment, particularly in combination with other immunotherapies.
Mécanisme D'action
N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide works by blocking the adenosine A2A receptor, which is often overexpressed in tumor cells and plays a key role in suppressing the immune response to cancer. By inhibiting this receptor, N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide can help to activate T cells and other immune cells, leading to increased anti-tumor activity.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide can lead to increased infiltration of T cells and other immune cells into the tumor microenvironment, as well as increased production of cytokines and other immune signaling molecules. These effects can help to enhance the anti-tumor immune response and improve overall survival in cancer patients.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide is that it has been shown to be well-tolerated in preclinical studies, with few side effects. However, it is important to note that it may not be effective as a standalone therapy and may need to be used in combination with other immunotherapies. Additionally, more research is needed to determine the optimal dosing and treatment regimen for N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide. One area of interest is in identifying biomarkers that can predict response to N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide and other immunotherapies. Another area of research is in developing new combination therapies that can further enhance the anti-tumor activity of N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide. Additionally, more studies are needed to determine the long-term safety and efficacy of N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide in cancer patients.
Méthodes De Synthèse
N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide can be synthesized through a series of chemical reactions, starting with the reaction of 3-indolecarboxaldehyde with cyclopropylamine to form 3-(cyclopropylamino)indole. This compound is then reacted with piperidine-4-carboxylic acid to form N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide has been the subject of numerous scientific studies, particularly in the field of cancer immunotherapy. It has been shown to enhance the anti-tumor activity of other immunotherapies, such as anti-PD-1 antibodies, by inhibiting the adenosine-mediated suppression of T cells in the tumor microenvironment.
Propriétés
IUPAC Name |
N-cyclopropyl-4-(1H-indol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(19-13-5-6-13)20-9-7-12(8-10-20)15-11-18-16-4-2-1-3-14(15)16/h1-4,11-13,18H,5-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZLNEBWZBMZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)

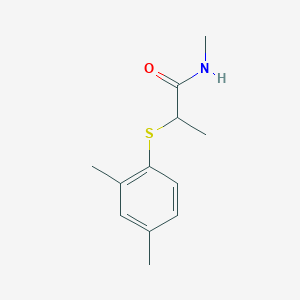
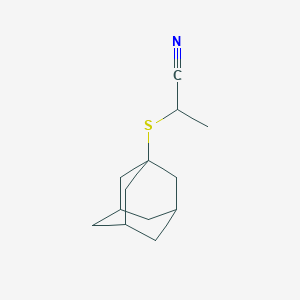


![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)
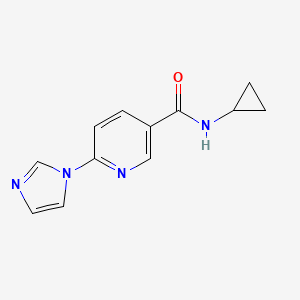
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)
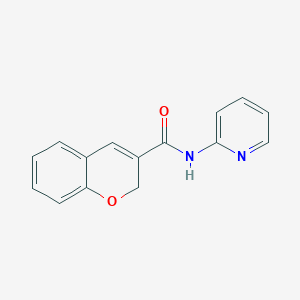
![2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7507443.png)
